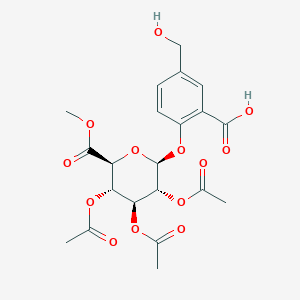
5-(Hydroxymethyl)-2-(((2S,3R,4S,5S,6S)-3,4,5-triacetoxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AHPA-004, also known as aminoalkyl-H-phosphinic acid, is a compound that has garnered significant interest in the scientific community. This compound is part of the broader family of aminoalkylphosphorus acids, which are analogues of common amino acids. These compounds are studied for their potential biological activity and as intermediates in the synthesis of other valuable compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of aminoalkyl-H-phosphinic acids is primarily achieved through the phospha-Mannich reaction. This involves the reaction of a phosphorus-hydrogen precursor (such as hypophosphorous acid), an aldehyde, and an amine. The reaction conditions can vary, but a common method involves using secondary amines and formaldehyde in wet acetic acid, leading to nearly quantitative yields with minimal by-products .
Industrial Production Methods
Industrial production methods for aminoalkyl-H-phosphinic acids are not extensively documented. the principles of the phospha-Mannich reaction can be scaled up for industrial applications, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Aminoalkyl-H-phosphinic acids undergo various chemical reactions, including:
Oxidation: The P-H bond in aminoalkyl-H-phosphinic acids can be oxidized to form phosphonic acids.
Addition to Double Bonds: The P-H bond can also participate in addition reactions with double bonds.
Substitution: The amino group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and alkenes for addition reactions. The conditions typically involve mild temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, substituted aminoalkylphosphinic acids, and various derivatives depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Aminoalkyl-H-phosphinic acids have a wide range of scientific research applications:
Chemistry: They are used as intermediates in the synthesis of other phosphorus-containing compounds.
Biology: These compounds are studied for their potential biological activity, including as analogues of amino acids.
Medicine: Research is ongoing into their potential therapeutic applications, particularly in the development of new drugs.
Industry: They are used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of aminoalkyl-H-phosphinic acids involves their interaction with biological molecules. The P-H bond can participate in various biochemical reactions, and the amino group can interact with enzymes and other proteins. The exact molecular targets and pathways involved are still under investigation, but these compounds are believed to mimic the behavior of natural amino acids in biological systems .
Comparación Con Compuestos Similares
Aminoalkyl-H-phosphinic acids can be compared to other aminoalkylphosphorus acids, such as aminoalkylphosphonic acids. While both types of compounds have similar structures, aminoalkyl-H-phosphinic acids have unique properties due to the presence of the P-H bond. This bond allows for different types of chemical reactions and interactions with biological molecules, making aminoalkyl-H-phosphinic acids distinct from their phosphonic acid counterparts .
List of Similar Compounds
- Aminoalkylphosphonic acids
- Bis(aminoalkyl)-phosphinic acids
- Carboxylic phosphinic acids
Propiedades
Fórmula molecular |
C21H24O13 |
|---|---|
Peso molecular |
484.4 g/mol |
Nombre IUPAC |
5-(hydroxymethyl)-2-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C21H24O13/c1-9(23)30-15-16(31-10(2)24)18(32-11(3)25)21(34-17(15)20(28)29-4)33-14-6-5-12(8-22)7-13(14)19(26)27/h5-7,15-18,21-22H,8H2,1-4H3,(H,26,27)/t15-,16-,17-,18+,21+/m0/s1 |
Clave InChI |
GOAXJTBZSHGWQH-ARWBCWGVSA-N |
SMILES isomérico |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)CO)C(=O)O)C(=O)OC)OC(=O)C |
SMILES canónico |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)CO)C(=O)O)C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-Chloro-3-(trifluoromethoxy)phenyl]-2-furancarboxylic Acid](/img/structure/B13858450.png)
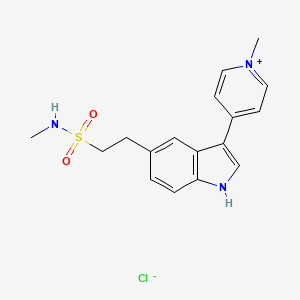
![[2-Nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate](/img/structure/B13858457.png)
![21-Di[methylenebis(oxy)] 5a-Dihydrocortisol](/img/structure/B13858461.png)
![4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine](/img/structure/B13858468.png)

![tert-Butyl 5'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13858478.png)
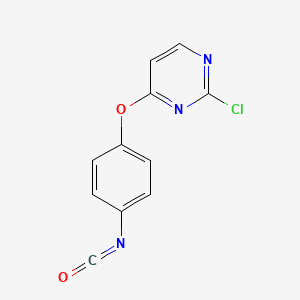
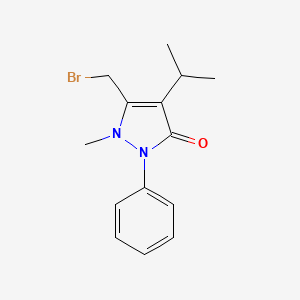
![(3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B13858487.png)
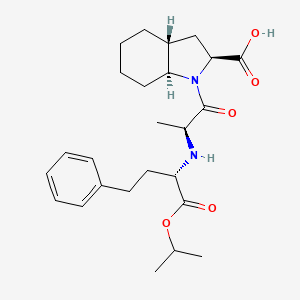
![Sodium (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olate](/img/structure/B13858493.png)

